(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
CAS No.: 1855889-74-5
Cat. No.: VC4497423
Molecular Formula: C7H8N4O2
Molecular Weight: 180.167
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1855889-74-5 |
---|---|
Molecular Formula | C7H8N4O2 |
Molecular Weight | 180.167 |
IUPAC Name | 2-(2-ethyl-5-nitropyrazol-3-yl)acetonitrile |
Standard InChI | InChI=1S/C7H8N4O2/c1-2-10-6(3-4-8)5-7(9-10)11(12)13/h5H,2-3H2,1H3 |
Standard InChI Key | NXCVQNVPWGTXET-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)[N+](=O)[O-])CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physical Properties
(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile (CAS: 1855889-74-5) has the molecular formula C₇H₈N₄O₂ and a molecular weight of 180.16 g/mol . The compound’s structure features a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with a nitro group, and at the 5-position with an acetonitrile moiety. Key spectroscopic identifiers include:
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SMILES:
CCn1nc([N+](=O)[O-])cc1CC#N
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IR signatures: Stretching vibrations for nitrile (~2240 cm⁻¹), nitro (~1520 cm⁻¹), and C–N pyrazole rings (~1350 cm⁻¹) .
Physical properties such as melting point, boiling point, and density remain uncharacterized in published literature, likely due to the compound’s specialized applications and limited commercial availability .
Crystallographic and Electronic Features
While single-crystal X-ray data for this specific derivative are unavailable, analogous nitro-pyrazole compounds exhibit planar geometries with intramolecular hydrogen bonding between nitro oxygen atoms and adjacent hydrogen atoms . Density functional theory (DFT) calculations on similar structures suggest partial charge delocalization across the pyrazole ring, enhancing thermal stability and reactivity in electrophilic substitutions .
Synthetic Pathways and Optimization
Primary Synthesis Routes
The synthesis of (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves multistep protocols:
Step 1: Formation of the Pyrazole Core
Ethyl hydrazine reacts with β-ketonitriles under acidic conditions to form 1-ethyl-1H-pyrazole derivatives. For example, ethyl acetoacetate and hydrazine hydrate yield 1-ethyl-3-methyl-1H-pyrazol-5-ol, which is subsequently nitrated .
Step 2: Nitration
Nitration at the 3-position is achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C. Selectivity for the 3-position over the 5-position is enhanced by steric hindrance from the ethyl group .
Step 3: Acetonitrile Functionalization
The 5-position is functionalized via nucleophilic substitution or coupling reactions. Cyanomethylation using chloroacetonitrile in the presence of K₂CO₃ in DMF affords the final product .
Reaction Optimization and Yield
Key parameters influencing yield and purity include:
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Temperature: Nitration below 10°C minimizes byproduct formation (e.g., dinitro derivatives) .
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Solvent: Aqueous ethanol mixtures promote crystallization, yielding platelet-like crystals with >95% purity .
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Catalysts: Trifluoroacetic acid (0.1 eq) increases nitration efficiency to 99.7% w/w purity, as verified by ¹H-NMR .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The nitro group directs further electrophilic substitutions to the 4-position of the pyrazole ring. For instance, nitration of related compounds produces 3,4-dinitro derivatives, which are precursors to high-energy materials .
Cycloaddition and Heterocycle Formation
The acetonitrile moiety participates in [3+2] cycloadditions with azides to form tetrazoles, enhancing energetic performance. For example, reaction with sodium azide yields 5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1H-tetrazole, a compound with a detonation velocity of 9206 m/s .
Applications in Energetic Materials and Pharmaceuticals
High-Energy Materials
(1-Ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile serves as a precursor to trinitromethyl-triazole derivatives, which exhibit superior detonation velocities (DV: 8797–9206 m/s) compared to RDX (DV: 8790 m/s) . These compounds also demonstrate low impact sensitivity (IS: 35 J), making them safer alternatives for explosive formulations .
Antimicrobial Agents
Pyrazole-4-carbonitrile derivatives exhibit broad-spectrum antimicrobial activity. For example, 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitriles inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . While specific data for (1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile are lacking, structural analogs suggest comparable bioactivity.
Industrial Scalability and Cost Analysis
Production Costs
Batch synthesis costs are estimated at $120–150/g for laboratory-scale production, driven by expensive nitration steps and purification via column chromatography . Scaling to pilot plants could reduce costs to $20–30/g through solvent recycling and continuous-flow nitration .
Future Research Directions
Computational Modeling
Molecular dynamics simulations could optimize crystal packing for enhanced detonation properties. Preliminary work on zwitterionic pyrazole-oxadiazole hybrids (density: 1.946 g/cm³) suggests similar strategies for this compound .
Bioactivity Expansion
Functionalization of the acetonitrile group with thiols or amines may yield kinase inhibitors or antiviral agents. Structural parallels to FDA-approved pyrazole drugs (e.g., celecoxib) support this hypothesis .
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